(Difluoromethyl)phosphonic dichloride

Description

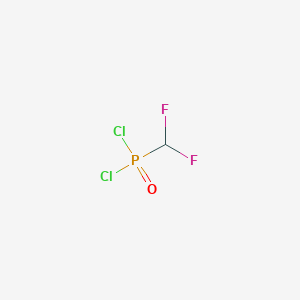

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dichlorophosphoryl(difluoro)methane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHCl2F2OP/c2-7(3,6)1(4)5/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGZVYCZFNVMME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)P(=O)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHCl2F2OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40503025 | |

| Record name | (Difluoromethyl)phosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1554-44-5 | |

| Record name | (Difluoromethyl)phosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of Difluoromethyl Phosphonic Dichloride and Its Derivatives

Transformations at the Phosphorus Center

The phosphorus atom in (difluoromethyl)phosphonic dichloride is tetracoordinate and highly electron-deficient, rendering the P-Cl bonds susceptible to cleavage by a wide array of nucleophiles. These transformations are fundamental to the synthesis of various phosphonate (B1237965) esters, amides, and other derivatives.

Hydrolysis and Related Reactions

Like many acyl halides and other phosphonic dichlorides, this compound reacts vigorously with water. The hydrolysis process involves the sequential substitution of the two chloride ions by hydroxyl groups, ultimately yielding (difluoromethyl)phosphonic acid and hydrochloric acid.

The reaction is initiated by the nucleophilic attack of a water molecule on the electrophilic phosphorus atom. This process can proceed through two primary mechanistic pathways, largely dependent on the reaction conditions:

Concerted S\N2-type Mechanism: This pathway involves a single transition state where the nucleophile (water) attacks the phosphorus center from the backside relative to the leaving group (chloride). Bond formation and bond breaking occur simultaneously.

Stepwise Addition-Elimination Mechanism: This route involves the formation of a transient, pentacoordinate trigonal bipyramidal intermediate. The incoming nucleophile adds to the phosphorus center, followed by the expulsion of the chloride leaving group. sapub.org

Due to the high reactivity of the P-Cl bonds, the hydrolysis is rapid and exothermic. The initial product, (difluoromethyl)phosphonic monochloride, is also reactive and quickly undergoes a second hydrolysis step to form the final phosphonic acid.

Nucleophilic Substitutions and Derivatizations

The P-Cl bonds are readily displaced by a variety of nucleophiles, providing a versatile route for the synthesis of diverse (difluoromethyl)phosphonate derivatives. These reactions are crucial for creating compounds with tailored electronic and biological properties. Common nucleophiles include alcohols, phenols, amines, and thiols.

The general mechanism for these substitutions mirrors that of hydrolysis, proceeding either concertedly (S\N2 at phosphorus) or stepwise through a pentacoordinate intermediate. sapub.org The choice of nucleophile and reaction conditions can be tuned to achieve either monosubstitution or disubstitution at the phosphorus center.

The reaction with alcohols or phenols in the presence of a base (to neutralize the HCl byproduct) yields the corresponding phosphonic esters. Similarly, primary or secondary amines react to form phosphonamidates or phosphonic diamides. These derivatization reactions are essential for incorporating the difluoromethylphosphonate moiety into more complex molecular architectures.

| Nucleophile | Product Class | General Reaction Conditions |

| Alcohols (R-OH) | Phosphonic Esters | Inert solvent, often with a base (e.g., pyridine (B92270), triethylamine) |

| Phenols (Ar-OH) | Phosphonic Esters | Inert solvent, base |

| Primary Amines (R-NH₂) | Phosphonamidic Chlorides / Phosphonic Diamides | Controlled stoichiometry for monosubstitution, excess for disubstitution |

| Secondary Amines (R₂NH) | Phosphonamidic Chlorides / Phosphonic Diamides | Controlled stoichiometry for monosubstitution, excess for disubstitution |

| Thiols (R-SH) | Thiophosphonic Esters | Base catalysis |

Reactions Involving the Difluoromethyl Group

The reactivity of the difluoromethyl (CHF₂) group is distinct from that of non-fluorinated alkyl groups. The strong electron-withdrawing effect of the two fluorine atoms significantly acidifies the C-H bond, making it the primary site for chemical transformations.

Electrophilic Reactivity

The difluoromethyl group in this compound and its derivatives is generally unreactive towards electrophiles. The carbon atom is electron-deficient due to the adjacent fluorine atoms, making it a poor target for electrophilic attack. The dominant chemical behavior of this group is initiated by the removal of its acidic proton by a base.

Nucleophilic Reactivity

The most significant reaction pathway involving the difluoromethyl group is its deprotonation to form a carbanion. In derivatives such as diethyl (difluoromethyl)phosphonate, the C-H bond is sufficiently acidic (pKa ≈ 20-23 in DMSO) to be deprotonated by strong bases like lithium diisopropylamide (LDA), alkyllithiums, or lithium hexamethyldisilazide (LiHMDS). nih.gov

This generates a potent α-fluoro-α-phosphonyl carbanion, which is a versatile nucleophile. This nucleophile readily reacts with a wide range of electrophiles, enabling the formation of new carbon-carbon bonds and the synthesis of more complex α,α-difluorophosphonates. nih.govnih.gov This methodology is a cornerstone for introducing the difluoromethylphosphonate group into organic molecules. nih.gov

Key transformations involving this nucleophilic pathway include:

Reaction with Carbonyl Compounds: The carbanion adds to aldehydes and ketones to form β-hydroxy-α,α-difluorophosphonates. nih.gov

Alkylation Reactions: Reaction with alkyl halides results in the formation of α-alkyl-α,α-difluorophosphonates.

Michael Additions: The carbanion can participate in conjugate additions to α,β-unsaturated systems.

| Base | Electrophile | Product Type | Reference |

| LDA | Aldehydes (RCHO) | β-Hydroxy-α,α-difluorophosphonates | nih.gov |

| LDA | Ketones (R₂CO) | β-Hydroxy-α,α-difluorophosphonates | nih.gov |

| LiHMDS / Alkyllithium | Alkyl Halides (R-X) | α-Alkyl-α,α-difluorophosphonates | nih.gov |

| Various | Imines | β-Amino-α,α-difluorophosphonates | nih.gov |

| Various | Esters | β-Keto-α,α-difluorophosphonates | nih.gov |

Radical Reactions and Pathways

The difluoromethylphosphonate moiety can also participate in radical reactions. The (dialkoxyphosphoryl)difluoromethyl radical, •CF₂P(O)(OR)₂, can be generated from suitable precursors, such as selanylated or brominated difluoromethylphosphonates. acs.orgmdpi.com

These radical species are valuable intermediates in modern organic synthesis for the difluoromethylphosphonation of various substrates. The generation of the radical is typically initiated by photoredox catalysis, transition metal catalysis, or traditional radical initiators. mdpi.comresearchgate.netsioc.ac.cn

Once formed, the •CF₂P(O)(OR)₂ radical can undergo several key reactions:

Addition to Alkenes and Alkynes: The radical adds across carbon-carbon multiple bonds, a process often followed by hydrogen atom abstraction or further transformations to yield α,α-difluorinated alkylphosphonates. acs.orgwikipedia.orgpharmaguideline.com

Cross-Coupling Reactions: The radical can be engaged in transition metal-catalyzed cross-coupling cycles for the functionalization of aryl and heteroaryl compounds. mdpi.com

This radical pathway offers a complementary approach to the ionic methods, often proceeding under mild conditions and with high functional group tolerance. researchgate.net

| Radical Precursor | Initiation Method | Substrate | Reaction Type | Reference |

| BrCF₂P(O)(OEt)₂ | Photoredox Catalysis | Alkenes, Heteroarenes | Radical Addition / Cross-Coupling | mdpi.com |

| PhSeCF₂P(O)(OEt)₂ | Radical Initiator (e.g., AIBN/Bu₃SnH) | Alkenes, Alkynes | Radical Addition | acs.org |

| ICF₂P(O)(OEt)₂ | Transition Metal Catalysis | Arenes | Cross-Coupling | sioc.ac.cn |

| Sulfox-CF₂SO₂Ph | Photoredox Catalysis | Alkenes | Radical Addition | sioc.ac.cnnih.gov |

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Derivatives of (difluoromethyl)phosphonic acid, particularly diethyl bromodifluoromethylphosphonate and silyl-protected phosphonates, have emerged as valuable partners in these reactions for the introduction of the difluoromethylphosphonate moiety onto aromatic systems.

Palladium- and copper-catalyzed reactions are the most common strategies employed. For instance, a palladium-catalyzed cross-coupling of aryl boronic acids with bromodifluoromethylphosphonate provides a direct route to aryldifluoromethylated phosphonates. nih.gov This method is valued for its applicability in drug discovery, allowing for the synthesis of functionalized difluoromethylated arenes. nih.gov Similarly, copper-promoted cross-coupling reactions between aryl iodides and trimethylsilyl(difluoromethyl)phosphonate have been developed. researchgate.net These reactions, facilitated by reagents like copper(I) iodide (CuI) and cesium fluoride (B91410) (CsF), yield the corresponding aryl(difluoromethyl)phosphonates in good yields. researchgate.netscilit.com The role of CsF is to activate the silicon-carbon bond, generating a difluoromethylphosphonate anion which can then participate in the catalytic cycle. researchgate.net

In addition to aryl substrates, palladium catalysis has been successfully applied to the phosphonyldifluoromethylation of alkenes using bromodifluoromethylphosphonate, expanding the scope of accessible difluoromethylated compounds. acs.org

Table 1: Examples of Cross-Coupling Reactions with (Difluoromethyl)phosphonate Derivatives

| Catalyst System | Phosphonate Reagent | Coupling Partner | Product Type |

|---|---|---|---|

| Palladium Catalyst | Bromodifluoromethylphosphonate | Aryl Boronic Acids | Aryldifluoromethyl phosphonates |

| Palladium Catalyst | Bromodifluoromethylphosphonate | Alkenes | Alkenyl-difluoromethyl phosphonates |

| Copper(I) Iodide / Cesium Fluoride | Trimethylsilyl(difluoromethyl)phosphonate | Aryl Iodides | Aryldifluoromethyl phosphonates |

Mechanistic Investigations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the substrate scope. Research into the cross-coupling reactions of (difluoromethyl)phosphonate derivatives has shed light on the intricate steps involved in the catalytic cycles and the nature of the key intermediates.

The catalytic cycle for the palladium-catalyzed cross-coupling of aryl boronic acids with bromodifluoromethylphosphonate has been a subject of preliminary mechanistic studies. nih.gov The proposed mechanism is believed to involve a single electron transfer (SET) pathway. nih.gov This suggests that the reaction does not follow a traditional Suzuki-Miyaura cycle exclusively, but incorporates radical steps.

In a typical palladium-catalyzed cycle, the active Pd(0) catalyst would initiate the process. However, the involvement of an SET pathway points to a more complex mechanism where the palladium center may facilitate the generation of radical species from the bromodifluoromethylphosphonate. nih.govresearchgate.net The cycle would still involve key steps such as oxidative addition, transmetalation with the aryl boronic acid, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst, but the initial activation of the phosphonate reagent likely proceeds through a single-electron reduction. researchgate.net

A significant finding in the mechanistic studies of these reactions is the involvement of a phosphonyldifluoromethyl radical, •CF₂PO(OR)₂. nih.govacs.org In the palladium-catalyzed phosphonyldifluoromethylation of both alkenes and aryl boronic acids with bromodifluoromethylphosphonate, evidence points to the generation of this radical intermediate. nih.govacs.orgresearchgate.net The formation of this radical is a key step that distinguishes these reactions from many traditional cross-coupling processes. The single electron transfer (SET) from a low-valent transition metal, such as palladium(0), to the bromodifluoromethylphosphonate is the likely initiating event that generates the phosphonyldifluoromethyl radical and a bromide anion. This radical species is then trapped by the alkene or participates in the palladium catalytic cycle to form the final product.

Organophosphorus compounds containing a hydrogen atom directly bonded to the phosphorus, known as >P(O)H derivatives, exhibit prototropic tautomerism. nih.gov This is an equilibrium between the more common tetracoordinated, pentavalent phosphonate form (P(V)=O) and a trivalent phosphinous acid form (P(III)-OH). nih.gov The trivalent tautomer possesses a lone pair of electrons on the phosphorus atom, making it significantly more nucleophilic and reactive in certain contexts, such as coordination to transition metals. nih.gov

The position of this equilibrium is highly sensitive to the electronic nature of the substituents on the phosphorus atom. It has been observed that the presence of electron-withdrawing groups increases the stability of the trivalent P(III)-OH form. nih.gov Computational and experimental studies on a range of H-phosphonates, H-phosphinates, and secondary phosphine (B1218219) oxides have confirmed this trend. nih.gov Specifically, investigations have shown that compounds substituted with electron-withdrawing fluorinated groups have a stronger preference for the trivalent tautomer compared to their non-fluorinated analogs. nih.gov This is a critical consideration for the reactivity of (difluoromethyl)phosphonic acid derivatives, as the highly electronegative fluorine atoms on the adjacent carbon would favor the existence of the more reactive P(III)-OH tautomer, influencing its chemical behavior and participation in reactions. nih.gov

Advanced Molecular Modeling and Simulation Methodologies

The computational investigation of difluoromethylated phosphonates employs a range of sophisticated molecular modeling and simulation techniques. These methodologies are essential for elucidating the complex interplay of electronic and steric effects introduced by the difluoromethyl group.

One of the primary tools utilized is Density Functional Theory (DFT) , a quantum mechanical method that provides a good balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in determining optimized geometries, vibrational frequencies, and electronic properties. For instance, DFT has been used to investigate the structures of hydrogen-bonded complexes involving phosphonic acids, providing insights into their intermolecular interactions. researchgate.net

Furthermore, Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods are employed to study large systems, such as an enzyme active site containing a difluoromethylated phosphonate inhibitor. In this approach, the reactive part of the system is treated with a high level of quantum mechanics, while the surrounding environment is described by a more computationally efficient molecular mechanics force field. rsc.org

These advanced computational approaches provide a detailed picture of the behavior of difluoromethylated phosphonates at the atomic level, which is often difficult to obtain through experimental methods alone.

Quantum Chemical Calculations on Molecular Interactions

Quantum chemical calculations have been pivotal in understanding the nature and strength of molecular interactions involving difluoromethylated phosphonates. These calculations go beyond simple geometric considerations and provide a quantitative measure of the forces that govern molecular recognition and binding.

DFT calculations, often in combination with methods that account for dispersion interactions, are used to compute the intermolecular interaction energies between difluoromethylated phosphonates and other molecules. rsc.org These calculations can dissect the interaction energy into various components, such as electrostatic, exchange-repulsion, polarization, and dispersion, offering a deeper understanding of the driving forces for complex formation.

Natural Bond Orbital (NBO) analysis is a widely used quantum chemical technique to study charge distribution, hybridization, and donor-acceptor interactions within and between molecules. researchgate.net NBO analysis can reveal the nature of the C-F and C-H bonds in the difluoromethyl group and how they participate in intermolecular interactions. For example, it can quantify the charge transfer associated with hydrogen bond formation.

The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool that analyzes the topology of the electron density to characterize chemical bonds and non-covalent interactions. By identifying bond critical points and analyzing their properties, QTAIM can provide evidence for the existence of hydrogen bonds and quantify their strength.

These quantum chemical calculations provide invaluable data on the specific interactions that difluoromethylated phosphonates can engage in, guiding the design of new molecules with tailored binding properties.

Analysis of Intermolecular Interactions and Hydrogen Bonding

A key area of interest in the study of difluoromethylated compounds is their ability to participate in hydrogen bonding, which significantly influences their biological activity and material properties.

While the polarized C-H bond in the difluoromethyl group allows it to act as a hydrogen bond donor, the fluorine atoms can also function as weak hydrogen bond acceptors. Computational studies can explore the potential energy surface for the interaction of the difluoromethyl group with hydrogen bond donors, such as water or amide groups. Quantum chemical calculations can determine the geometry and energy of these interactions, revealing the preference for hydrogen bonding to the fluorine atoms. The calculated properties for a related compound, (Difluoromethyl)phosphonic acid, show a hydrogen bond acceptor count of 5, indicating the potential for such interactions. nih.gov

The hydrogen bond donating capacity of the C-H bond in the difluoromethyl group is a topic of significant interest. Computational methods provide a means to quantify this "hydrogen bond acidity." One common approach is to calculate the interaction energy of the difluoromethylated compound with a standard hydrogen bond acceptor, such as ammonia (B1221849) or formaldehyde.

Another computational metric is the calculated proton affinity of the corresponding carbanion, which provides a theoretical measure of the C-H bond's acidity. Furthermore, theoretical calculations of the electrostatic potential on the surface of the molecule can identify regions of positive potential around the hydrogen atom of the CHF2 group, indicating its susceptibility to nucleophilic attack and its ability to act as a hydrogen bond donor. Experimental studies on difluoromethyl anisoles and thioanisoles have determined hydrogen bond acidity parameters (A) in the range of 0.085-0.126, confirming the hydrogen bond donor capability of the difluoromethyl group. nih.gov

The introduction of a difluoromethyl group can have a profound impact on the surrounding solvent network. Molecular dynamics simulations are particularly well-suited to study these effects. By simulating a difluoromethylated phosphonate in a box of solvent molecules (e.g., water), researchers can analyze the radial distribution functions to understand how the solvent molecules arrange themselves around the solute.

Electronic and Conformational Effects of Fluorine Substitution

The substitution of hydrogen atoms with fluorine in the methyl group of phosphonates leads to significant electronic and conformational changes, which have been extensively studied using computational methods.

The high electronegativity of fluorine atoms leads to a strong electron-withdrawing inductive effect . Quantum chemical calculations, such as NBO analysis, can quantify this effect by calculating the natural atomic charges on the atoms of the difluoromethyl group and the adjacent phosphorus atom. This electronic perturbation influences the reactivity of the phosphonic dichloride group and the acidity of the P-OH groups in the corresponding phosphonic acid.

Conformational analysis of difluoromethylated phosphonates is crucial for understanding their three-dimensional structure and how they interact with other molecules. Computational methods, such as DFT, can be used to perform a systematic search of the conformational space by rotating the rotatable bonds in the molecule. These calculations can identify the low-energy conformers and determine their relative populations.

For this compound, key dihedral angles to consider would be around the C-P bond. The table below illustrates a hypothetical conformational analysis that could be performed computationally.

| Conformer | Dihedral Angle (F-C-P=O) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti | 180° | 0.00 | 65 |

| Gauche 1 | 60° | 1.20 | 17.5 |

| Gauche 2 | -60° | 1.20 | 17.5 |

Computational Studies and Theoretical Insights into Difluoromethylated Phosphonates

Impact on Aromatic and Conjugated Systems

The phosphonate (B1237965) group, -P(O)(OR)₂, is generally considered to be electron-withdrawing due to the electronegativity of the oxygen atoms and the phosphorus center. This withdrawal occurs through both inductive (σ-framework) and resonance (π-framework) effects. When attached to an aromatic ring, the phosphonate group can delocalize electron density from the π-system, thereby influencing the aromaticity, reactivity, and spectroscopic properties of the ring.

The addition of two fluorine atoms to the α-carbon of the phosphonate group, as in the difluoromethylphosphonate moiety [-CF₂P(O)Cl₂], is expected to substantially amplify this electron-withdrawing nature. Fluorine is the most electronegative element, and its strong inductive effect (-I) will pull electron density away from the phosphorus atom, which in turn enhances the electron-withdrawing capacity of the entire phosphonate group from the attached aromatic or conjugated system.

This modulation of the frontier molecular orbitals has profound implications for the chemical reactivity and photophysical properties of the molecule. A lowered HOMO energy suggests a higher ionization potential, making the molecule more resistant to oxidation. Conversely, a lowered LUMO energy indicates a higher electron affinity, making the molecule more susceptible to reduction. The HOMO-LUMO energy gap is a key determinant of the electronic absorption and emission properties of a conjugated system. Changes in this gap, induced by the difluoromethylphosphonate substituent, would be expected to cause shifts in the UV-visible absorption and fluorescence spectra.

While specific data from computational studies on (difluoromethyl)phosphonic dichloride substituted aromatic systems is needed for a quantitative analysis, the qualitative effects can be predicted based on established principles of physical organic chemistry and computational studies on analogous systems. The primary impact would be a strong electron-withdrawal from the aromatic or conjugated system, leading to significant alterations in its electronic properties.

Detailed Research Findings

A comprehensive search of scientific literature did not yield specific computational studies detailing the impact of the this compound group on aromatic and conjugated systems. However, related research on arylphosphonates and fluorinated aromatic compounds provides a basis for understanding the expected electronic effects.

Studies on organopalladium complexes involved in the formation of arylphosphonates have shown that the electronic nature of the aryl group influences the reaction rate. acs.org The presence of electron-donating groups on the aryl ring was found to accelerate the elimination process to form the arylphosphonate, while electron-withdrawing groups slowed it down. This suggests a significant electronic interplay between the phosphonate moiety and the aromatic ring.

Theoretical investigations on conjugated organophosphorus compounds, such as those containing phosphaalkenes, have highlighted the role of the phosphorus atom in tuning the electronic properties of π-systems. These studies indicate that the incorporation of phosphorus into a conjugated backbone can significantly alter the HOMO and LUMO energy levels, thereby influencing the optoelectronic properties of the material.

Furthermore, computational studies on the impact of fluorination on the electronic structure of aromatic systems, such as pyridines, have provided detailed insights into the changes in molecular orbitals, molecular electrostatic potential, and charge distribution. rsc.org These studies confirm the strong electron-withdrawing nature of fluorine and its ability to modulate the electronic properties of π-systems. It is reasonable to extrapolate that the difluoromethyl group in a difluoromethylphosphonate substituent would exert a similarly strong, if not stronger, electron-withdrawing effect.

Data Tables

Due to the absence of specific computational studies on the impact of "this compound" on aromatic and conjugated systems in the searched literature, no data tables with specific computational parameters can be provided at this time. Future theoretical work is needed to quantify the changes in properties such as bond lengths, Mulliken charges, dipole moments, and frontier molecular orbital energies for aromatic systems substituted with this functional group.

Derivatization Strategies for Analytical and Synthetic Applications of Difluoromethyl Phosphonic Dichloride Derivatives

Derivatization for Enhanced Detection and Separation

The direct analysis of polar compounds like (difluoromethyl)phosphonic acid, the hydrolysis product of the dichloride, can be challenging using standard chromatographic techniques. Derivatization is often employed to modify the analyte's physicochemical properties, making it more amenable to detection and separation.

For analyses employing techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection, the introduction of a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) is a common strategy. Since (difluoromethyl)phosphonic acid itself lacks significant UV absorbance or fluorescence, tagging it with a suitable reagent can dramatically improve detection sensitivity. researchgate.net

A widely used derivatizing agent for compounds containing amine or hydroxyl groups is 9-fluorenylmethyl chloroformate (FMOC-Cl). researchgate.net In a typical reaction, the hydroxyl groups of (difluoromethyl)phosphonic acid would react with FMOC-Cl under basic conditions to form a fluorescent derivative. This allows for highly sensitive detection in the low nanogram range. researchgate.net This approach is particularly valuable for trace analysis in environmental or biological samples. researchgate.net

Another strategy involves converting the phosphonic dichloride into an amide derivative that incorporates a chromophore. For instance, reacting (difluoromethyl)phosphonic dichloride with an amine that is part of a chromophoric system, such as an aniline (B41778) derivative or a cinnamoyl-containing amine, would yield a product with strong UV-absorbing properties. mdpi.com

Table 1: Derivatization for Spectroscopic Detection

| Derivatizing Agent | Tag Type | Target Analyte Functional Group | Analytical Advantage |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Fluorophore | Hydroxyl (-OH) | High sensitivity via fluorescence detection. researchgate.net |

| Aniline or its derivatives | Chromophore | Phosphonic Dichloride (-P(O)Cl₂) | Enhanced detection using UV-Vis detectors. |

| Cinnamoyl-containing amines | Chromophore | Phosphonic Dichloride (-P(O)Cl₂) | Strong UV absorbance for HPLC analysis. mdpi.com |

Silylation Techniques (by analogy for compounds with reactive groups)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool, but it requires analytes to be volatile and thermally stable. youtube.com Polar compounds like (difluoromethyl)phosphonic acid are non-volatile due to the strong hydrogen bonding associated with the phosphonic acid group. Silylation is a robust derivatization technique that replaces active hydrogen atoms in hydroxyl, carboxyl, and amine groups with a trimethylsilyl (B98337) (TMS) group. youtube.comcolostate.edu This conversion blocks hydrogen bonding, reduces polarity, and increases the volatility of the analyte, making it suitable for GC-MS analysis. brjac.com.br

Common silylating reagents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). colostate.edubrjac.com.br The reaction involves treating the dried analyte (e.g., (difluoromethyl)phosphonic acid) with the silylating reagent at an elevated temperature (e.g., 60-90°C). The resulting bis(trimethylsilyl) (difluoromethyl)phosphonate is significantly more volatile and can be readily analyzed by GC-MS. nih.gov

Table 2: Common Silylating Agents for GC-MS Analysis

| Reagent | Abbreviation | Typical Conditions | Comments |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Heat (e.g., 70°C) for 30-60 min | Highly volatile byproducts, good for trace analysis. brjac.com.br |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Heat (e.g., 60°C), often with 1% TMCS | Very strong silyl (B83357) donor, widely applicable. colostate.edu |

| Trimethylchlorosilane | TMCS | Used as a catalyst (1-10%) | Increases the reactivity of other silylating agents. colostate.edu |

Functional Group Interconversions of the Phosphonic Dichloride Moiety

The P-Cl bonds in this compound are highly reactive towards nucleophiles, making it a valuable building block for synthesizing a range of other phosphorus-containing compounds. These functional group interconversions are fundamental to its application in synthetic organic chemistry.

The reaction of this compound with alcohols or amines is a direct and efficient method for synthesizing the corresponding phosphonic esters and amides.

Esterification: The reaction with an alcohol (R-OH) in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct yields the corresponding dialkyl (difluoromethyl)phosphonate. The reaction proceeds in a stepwise manner, allowing for the potential synthesis of mixed esters if desired. These phosphonate (B1237965) esters are often more stable and soluble in organic solvents than the parent phosphonic acid. researchgate.netgoogle.com

CHF₂P(O)Cl₂ + 2 R-OH + 2 Base → CHF₂P(O)(OR)₂ + 2 Base·HCl

Amidation: Similarly, reaction with a primary (R-NH₂) or secondary amine (R₂NH) yields the corresponding phosphonic diamide. Typically, two equivalents of the amine are used, with one equivalent acting as the nucleophile and the second acting as a base to scavenge the generated HCl. Alternatively, an external non-nucleophilic base can be used. mdpi.comnih.gov

CHF₂P(O)Cl₂ + 4 R₂NH → CHF₂P(O)(NR₂)₂ + 2 [R₂NH₂]⁺Cl⁻

Table 3: Synthesis of (Difluoromethyl)phosphonic Acid Esters and Amides

| Nucleophile | Reagent Example | Product Class | Product Structure Example |

| Alcohol | Ethanol (CH₃CH₂OH) | Phosphonic Ester | Diethyl (difluoromethyl)phosphonate |

| Primary Amine | Isopropylamine ((CH₃)₂CHNH₂) | Phosphonic Diamide | N,N'-Diisopropyl-P-(difluoromethyl)phosphonic diamide |

| Secondary Amine | Diethylamine ((CH₃CH₂)₂NH) | Phosphonic Diamide | N,N,N',N'-Tetraethyl-P-(difluoromethyl)phosphonic diamide |

Formation of Other Phosphorus-Containing Derivatives

Beyond esters and amides, the phosphonic dichloride moiety can be converted into other important phosphorus-containing functional groups.

Hydrolysis to Phosphonic Acid: The most fundamental transformation is the hydrolysis of the P-Cl bonds. Reaction with water readily converts this compound into (difluoromethyl)phosphonic acid, releasing two equivalents of hydrochloric acid. This reaction is typically vigorous and is the primary route to obtaining the corresponding phosphonic acid from the dichloride precursor. google.com

CHF₂P(O)Cl₂ + 2 H₂O → CHF₂P(O)(OH)₂ + 2 HCl

Conversion to other Phosphorus Halides: While the dichloride is a common starting material, it could theoretically be converted to other dihalides (e.g., difluoride) using specific fluorinating agents, although this is less common than its use with nucleophiles.

Reaction with Phosphonic Acids: Reaction of a phosphonic dichloride with a phosphonic acid or its salt can lead to the formation of a pyrophosphonate anhydride, which contains a P-O-P linkage. These derivatives are analogs of pyrophosphates and can be of interest in bioorganic chemistry. nih.gov

Applications As Advanced Synthetic Intermediates and Building Blocks in Chemical Research

Precursors for Bioisosteric Phosphate (B84403) Analogues (as molecular tools for chemical biology research)

In chemical biology and medicinal chemistry, the difluoromethylphosphonate group (–CF₂P(O)(OH)₂) is recognized as a crucial bioisostere of the phosphate group (–OP(O)(OH)₂). acs.org Phosphates are ubiquitous in biology, playing key roles in cell signaling, energy metabolism, and genetic information storage. However, the phosphate ester bond is susceptible to enzymatic cleavage. The difluoromethylphosphonate moiety mimics the geometry, polarity, and pKa of a natural phosphate group while replacing the hydrolytically unstable P-O bond with a stable P-C bond. acs.org

(Difluoromethyl)phosphonic dichloride is a primary precursor for the synthesis of these important phosphate analogues. The reactive dichloride can be readily converted into difluoromethylphosphonic esters by reaction with alcohols or into phosphonamidates by reaction with amines. These resulting compounds serve as non-hydrolyzable mimics of natural phosphates and are invaluable molecular tools for studying biological processes involving phosphate metabolism. wikipedia.org For instance, they can act as inhibitors of enzymes that process phosphate-containing substrates, helping researchers to elucidate metabolic pathways and develop therapeutic agents. wikipedia.org

| Application Area | Role of this compound | Resulting Molecular Tool |

| Enzyme Inhibition Studies | Serves as the starting material to introduce the CF₂P(O) core structure. | Non-hydrolyzable phosphate mimics. |

| Metabolic Pathway Probing | Provides the chemical foundation for building stable analogues of metabolic intermediates. | Stable phosphonopeptides and nucleotide analogues. wikipedia.org |

| Drug Discovery | Acts as a key building block for synthesizing drug candidates with enhanced stability. | Bioisosteric phosphate analogues with improved pharmacokinetic profiles. |

Synthesis of Complex Fluoroalkylated Organic Molecules

The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. wikipedia.org this compound serves as a valuable reagent for introducing the difluoromethylphosphono group into a wide array of organic structures. The powerful electron-withdrawing nature of the difluoromethyl group increases the electrophilicity of the phosphorus atom, making the dichloride highly reactive toward nucleophiles. mdpi.com

This reactivity is harnessed in various synthetic strategies to build complex fluoroalkylated compounds. mdpi.com For example, it can be used in reactions with Grignard reagents or organolithium compounds to form new P-C bonds, thereby attaching the difluoromethylphosphonate moiety to different organic scaffolds. Subsequent hydrolysis of the resulting phosphonic dichloride or its ester derivatives yields the corresponding phosphonic acid. These synthetic routes are critical for accessing novel α,α-difluorophosphinates and other structurally complex molecules that are investigated for their unique chemical and biological activities. mdpi.com The versatility of this compound makes it a cornerstone in the synthesis of diverse organofluorine compounds. mdpi.com

Development of Functional Organic and Inorganic Fluorinated Materials

The unique properties of fluorinated compounds are leveraged in the development of advanced materials with tailored surface properties, chemical resistance, and thermal stability. wikipedia.org this compound is an important precursor for creating the functional molecules used in these materials.

By simple hydrolysis, this compound is converted to (Difluoromethyl)phosphonic acid. Phosphonic acids are known to bind strongly to metal oxide surfaces, forming stable, self-assembled monolayers (SAMs). mdpi.com The use of perfluorinated phosphonic acids to modify the surface of inorganic nanoparticles, such as zinc oxide (ZnO), has been shown to enhance the stability of the nanoparticles and tune their surface properties. mdpi.comresearchgate.net This surface modification can impart hydrophobicity and improve the compatibility of the inorganic material with polymer matrices or biological systems.

In the realm of organic materials, fluoropolymers are known for their exceptional chemical inertness and low surface energy. researchgate.net Introducing phosphonic acid functionalities, derived from precursors like this compound, onto polymer backbones or surfaces can create materials with novel properties. These functionalized polymers can exhibit enhanced adhesion to metal surfaces, improved biocompatibility, or specific ion-binding capabilities, making them suitable for applications in advanced coatings, membranes, and biomedical devices. mdpi.comresearchgate.net

Role in Monomer Synthesis for Polymer Chemistry

Phosphorus-containing polymers are a class of materials known for properties such as flame retardancy, metal chelation, and adhesion. mdpi.com this compound is a key building block for synthesizing specialized monomers that can be polymerized to create high-performance fluorinated polyphosphonates.

The reactivity of the P-Cl bonds allows the dichloride to be incorporated into polymerizable structures. For instance, it can react with diols or bisepoxides in polyaddition or ring-opening polymerization reactions to form poly(phosphonate)s directly in the polymer backbone. acs.orgacs.org Alternatively, it can be used to functionalize an existing monomer. Reaction with a monomer containing a nucleophilic group, such as a hydroxyl group (e.g., 2-hydroxyethyl methacrylate), converts the dichloride into a polymerizable difluoromethylphosphonate monomer. This monomer can then be copolymerized with other vinyl monomers to introduce the desired phosphonate (B1237965) functionality into the side chains of the final polymer. mdpi.com These resulting polymers, containing both fluorine and phosphorus, are investigated for use as specialty adhesives, anti-corrosion coatings, and fire-retardant materials. mdpi.com

| Polymerization Strategy | Role of this compound | Resulting Polymer Type |

| Polyaddition/Condensation | Acts as a difunctional monomer reacting with co-monomers like diols or epoxides. | Main-chain poly(phosphonate)s. acs.orgacs.org |

| Vinyl Monomer Synthesis | Reacts with a functional molecule (e.g., a hydroxy-functional acrylate) to create a new monomer. | Side-chain functionalized polymers (via subsequent radical polymerization). mdpi.com |

Q & A

Q. What are the optimal reaction conditions for synthesizing polyphosphoesters using (difluoromethyl)phosphonic dichloride?

The synthesis of polyphosphoesters via interfacial polycondensation requires careful control of molar ratios, temperature, and base concentration. Excess phosphonic dichloride (molar ratio 2:1 relative to diols) maximizes yield and inherent viscosity, while temperatures near 20°C minimize side reactions like hydrolysis. Base concentration should be maintained at ~3 M to balance bisphenolate activation and avoid oligomer hydrolysis. Lower temperatures (<30°C) are critical to suppress phosphonic dichloride hydrolysis, which can reduce polymer yield to 0% .

Q. How do physical properties (e.g., density, viscosity) of phosphonic dichlorides influence experimental design?

Physical properties like density (1.284–1.409 g/cm³), boiling point (181.9°C at 760 mmHg), and vapor pressure (1.14 mmHg at 25°C) dictate handling protocols. For instance, low flash points (~56–64°C) necessitate inert atmospheres during high-temperature reactions. Vapor pressure data (modeled via the Antoine equation) inform solvent selection and distillation setups. These properties also correlate with reactivity: higher-density dichlorides may require slower addition rates to control exothermicity .

Q. What characterization methods validate the purity of this compound intermediates?

Chromatographic assays (e.g., HPLC with phosphate–perchlorate buffer mobile phases) and FT-IR spectroscopy are standard. For polymers, inherent viscosity measurements and gel permeation chromatography (GPC) assess molecular weight distribution. Hydrolysis-sensitive intermediates require anhydrous handling, validated via Karl Fischer titration .

Advanced Research Questions

Q. How can conflicting data on hydrolysis rates of phosphonic dichlorides be resolved in polymer synthesis?

Contradictions between Iliescu et al. (showing hydrolysis suppression at 20°C) and Prot et al. (higher hydrolysis at similar conditions) may stem from differing base concentrations or solvent systems. To reconcile these, replicate experiments using a central composite rotatable design (CCRD) to isolate variables like hydroxide ion activity and interfacial tension. Monitor hydrolysis via ³¹P NMR or mass loss assays during polycondensation .

Q. What mechanistic role does the difluoromethyl group play in modifying phosphonic dichloride reactivity?

The electron-withdrawing -CF₂H group increases electrophilicity at the phosphorus center, accelerating nucleophilic substitution with diols. This contrasts with non-fluorinated analogs (e.g., isopropylphosphonic dichloride), which exhibit slower reaction kinetics. Fluorine’s inductive effects also reduce susceptibility to hydrolysis compared to chlorinated derivatives, as shown in vapor–liquid polycondensation studies .

Q. How do semi-interpenetrating networks (semi-IPNs) incorporating this compound enhance material properties?

Crosslinking PVA with phosphonic dichloride and chondroitin sulfate (CS) creates semi-IPNs with tunable hydrophilicity and mechanical strength. For example, increasing CS content from 5% to 20% raises water absorption capacity by 35% while maintaining structural integrity. The fluorinated groups improve thermal stability (TGA data shows 10–15°C higher decomposition onset vs. non-fluorinated networks) .

Methodological Considerations

Q. What statistical approaches optimize reaction parameters for phosphonic dichloride-based syntheses?

Second-order central composite rotatable designs (CCRD) are effective for multi-variable optimization. For example, varying reaction time (6–24 h), temperature (10–40°C), and molar ratio (1:1–3:1) identifies interactions between parameters. Response surface methodology (RSM) can model inherent viscosity and yield, with ANOVA validating significance (p < 0.05) .

Q. How can hydrolysis byproducts be minimized during storage and handling?

Store this compound under anhydrous conditions (e.g., molecular sieves in sealed ampules). Use Schlenk-line techniques for transfers, and pre-dry solvents (DMF, THF) to <50 ppm H₂O. For reactions, pre-cool reagents to 0–5°C before mixing to delay hydrolysis onset .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.